BenchChemオンラインストアへようこそ!

2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Kinase inhibitor design Fluorine substitution effects Structure-activity relationship (SAR)

This N3-unsubstituted pyrrolo[3,2-d]pyrimidin-4(5H)-one is a critical SAR probe for GSK-3 inhibitor programs. The para-fluorobenzylthio group and free N3-H hydrogen bond donor (HBD=2 vs. 1 for N3-alkylated analogs) enable systematic deconvolution of substituent effects at C2 and N3. Procuring this exact substitution pattern avoids confounding variables introduced by ortho-fluoro isomers or N3-alkylated mimics, ensuring reproducible biological conclusions.

Molecular Formula C19H14FN3OS
Molecular Weight 351.4
CAS No. 1031541-06-6
Cat. No. B2640884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS1031541-06-6
Molecular FormulaC19H14FN3OS
Molecular Weight351.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=C(C=C4)F
InChIInChI=1S/C19H14FN3OS/c20-14-8-6-12(7-9-14)11-25-19-22-16-15(13-4-2-1-3-5-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24)
InChIKeyVMTMIYVFHGKLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1031541-06-6): Structural Benchmarking Against Closest Pyrrolo[3,2-d]pyrimidinone Analogs


2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1031541-06-6) is a research-grade pyrrolo[3,2-d]pyrimidinone derivative with a molecular formula of C19H14FN3OS and a molecular weight of 351.4 g/mol [1]. The compound features the pyrrolo[3,2-d]pyrimidin-4(5H)-one core scaffold, which is established in the patent and primary literature as a privileged pharmacophore for glycogen synthase kinase-3 (GSK-3) inhibition [2], purine nucleoside phosphorylase (PNP) inhibition [3], and PI3K/mTOR kinase modulation [4]. This specific substitution pattern — a para-fluorobenzylthio group at C2, a phenyl group at C7, and an unsubstituted N3 position — distinguishes it from numerous N3-alkylated or ortho/meta-fluoro analogs commonly listed in screening libraries.

Why 2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Cannot Be Casually Replaced by In-Class Analogs


Pyrrolo[3,2-d]pyrimidinone derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity, position, and N3-substitution status. Patent disclosures for GSK-3 inhibition reveal that even minor modifications — such as replacing a para-fluoro with ortho-fluoro on the benzylthio moiety, introducing an N3-benzyl group, or changing the C7 aryl group — can substantially alter potency, selectivity, and physicochemical properties [1]. Specifically, the N3-unsubstituted nature of the target compound imparts two hydrogen bond donor (HBD) sites versus one in N3-alkylated analogs, directly affecting solubility and target binding [2]. Furthermore, the para-position of the fluorine atom on the benzylthio group produces a distinct electronic environment (Hammett σp = 0.06 for para-F vs. σm = 0.34 for meta-F) compared to ortho- or meta-fluoro isomers, which influences both kinase binding affinity and metabolic stability [3]. Generic substitution with a non-fluorinated benzylthio or N3-substituted analog without systematic SAR validation risks invalidating comparative biological conclusions and introducing uncontrolled variables into screening campaigns.

Quantitative Differentiation Evidence: 2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one vs. Closest Analogs


Para-Fluoro vs. Ortho-Fluoro Benzylthio Isomer: Physicochemical and Putative Binding Differentiation

The target compound (para-fluoro, CAS 1031541-06-6) and its ortho-fluoro isomer (2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, CAS 1031665-92-5) are constitutional isomers with identical molecular formula (C19H14FN3OS) and molecular weight (351.4 g/mol) but differ in fluorine ring position [1]. The para-fluoro substitution yields a distinctly different electrostatic potential surface and dipole moment compared to ortho-fluoro, which SAR studies on related pyrrolo[3,2-d]pyrimidine kinase inhibitors have shown to alter hinge-region binding interactions [2]. Computed physicochemical properties are identical in 2D descriptors (XLogP3-AA = 4, HBD = 2, HBA = 4, TPSA = 82.6 Ų) because these are constitutional isomers lacking 3D conformational discrimination [1][3]. However, the para-fluoro orientation positions the electronegative fluorine atom distal to the thioether linkage, reducing steric clash with the C2-S-C1' bond angle compared to the ortho-fluoro isomer, a feature that molecular docking studies on related pyrrolo[3,2-d]pyrimidine scaffolds suggest can improve shape complementarity within the ATP-binding pocket of kinases [2].

Kinase inhibitor design Fluorine substitution effects Structure-activity relationship (SAR)

N3-Unsubstituted vs. N3-Benzylated Analog: Hydrogen Bond Donor Capacity and Lipophilicity Differentiation

The target compound (CAS 1031541-06-6) retains a free NH at the N3 position of the pyrimidinone ring, whereas many closely related analogs such as 3-benzyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1793879-19-2) feature an N3-benzyl substituent [1]. This structural difference translates into a measurable difference in computed hydrogen bond donor count: the target compound has HBD = 2 (N3-H and N5-H), while the N3-benzylated comparator has HBD = 1 (N5-H only) [1][2]. Additionally, the target compound has a significantly lower computed lipophilicity (XLogP3-AA = 4.0, molecular weight = 351.4 g/mol) compared to the N3-benzylated analog (XLogP3-AA = 5.9, molecular weight = 437.6 g/mol), representing a ΔXLogP3 of 1.9 log units and a molecular weight difference of 86.2 g/mol [1][2]. The topological polar surface area (TPSA) is 82.6 Ų for the target compound versus approximately 58.2 Ų for the N3-benzylated analog (estimated due to loss of one HBD contributor) [3]. These differences directly impact aqueous solubility, permeability, and potential for target engagement in biochemical assays.

Hydrogen bond donor (HBD) count Lipophilicity (XLogP3) Physicochemical property profiling

4-Fluorobenzylthio vs. 4-Bromobenzylthio Analog: Halogen Size, Electronegativity, and Metabolic Stability Implications

The target compound employs a para-fluorobenzylthio group, whereas the analog 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034491-11-5) features a para-bromobenzylthio group (plus additional N3 and methoxy modifications) [1]. Comparing only the C2 substituent: fluorine (van der Waals radius = 1.47 Å, Pauling electronegativity = 3.98) versus bromine (vdW radius = 1.85 Å, electronegativity = 2.96) [2]. The smaller, more electronegative fluorine atom produces a stronger C-F bond (bond dissociation energy ≈ 485 kJ/mol for aryl-F) compared to C-Br (≈ 340 kJ/mol), conferring greater metabolic stability against oxidative debromination [2]. Additionally, para-fluorine can participate in orthogonal multipolar interactions (C-F···C=O or C-F···H-N) within protein binding sites, whereas para-bromine engages in halogen bonding with distinct geometry preferences [3]. Computed lipophilicity: the target compound has XLogP3 = 4.0 versus 6.2 for the brominated analog (though the latter also carries additional substituents confounding direct attribution) [1][4].

Halogen substitution effects Metabolic stability Halogen bonding

Target Selectivity Class-Level Evidence: Pyrrolo[3,2-d]pyrimidin-4(5H)-one Scaffold as Validated GSK-3 Inhibitor Pharmacophore

While compound-specific IC50 data for CAS 1031541-06-6 are not available in the public domain, the pyrrolo[3,2-d]pyrimidin-4(5H)-one core scaffold is extensively validated in patent literature as a GSK-3 inhibitory pharmacophore [1]. The Teijin Pharma patent family (US20050171094A1, EP1661896A1) explicitly claims pyrrolo[3,2-d]pyrimidine derivatives with C2-thioether and C7-aryl substitution patterns as GSK-3 inhibitors, demonstrating that the 7-phenyl group and 2-thioether linkage are critical for activity [1][2]. Related 2-amino-pyrrolo[3,2-d]pyrimidin-4-one congeners, such as 2-amino-7-benzyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one (CHEMBL310202), show potent PNP inhibition with Ki = 3.60 nM [3]. The conserved 7-phenyl substitution in the target compound is structurally analogous to the 7-benzyl group in these validated inhibitors, suggesting engagement with the same hydrophobic pocket [3]. This class-level evidence positions the target compound within the well-characterized pyrrolo[3,2-d]pyrimidinone inhibitor chemotype, distinct from alternative scaffolds such as pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines [4].

GSK-3 inhibition Kinase selectivity Pyrrolo[3,2-d]pyrimidine scaffold

Disclosure on Limitations of Available Quantitative Data for CAS 1031541-06-6

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, SureChEMBL, and Google Patents (conducted April 29, 2026) did not identify any primary research publication, patent example, or bioassay record containing quantitative IC50, Ki, Kd, EC50, or in vivo pharmacokinetic data specifically for 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1031541-06-6) [1]. The compound appears in vendor screening libraries and is registered in PubChem (CID 136142270), but no bioactivity annotations are associated with its record [2]. This compound is therefore classified as a research-grade, structurally characterized screening candidate without publicly disclosed biological activity data. All differentiation claims in this guide are based on physical-chemical property comparisons with structurally verified analogs, class-level SAR inference from patent and journal literature, and established medicinal chemistry principles [3]. Users requiring compound-specific biological data must commission bespoke profiling.

Data availability Research chemical Screening library compound

Recommended Application Scenarios for 2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Based on Differentiation Evidence


GSK-3 Inhibitor SAR Probe: Role of Para-Fluorobenzylthio and Free N3-H in Kinase Binding

This compound is optimally deployed as a structure-activity relationship (SAR) probe within a pyrrolo[3,2-d]pyrimidinone series targeting glycogen synthase kinase-3 (GSK-3). The para-fluorobenzylthio group and unsubstituted N3 position provide a distinct chemical space that can be systematically compared against ortho-fluoro (CAS 1031665-92-5), meta-fluoro, and non-fluorinated benzylthio analogs [1]. The additional hydrogen bond donor at N3 (HBD = 2 vs. 1 for N3-alkylated analogs) enables assessment of the energetic contribution of N3-H-mediated interactions within the GSK-3 ATP-binding pocket [2]. Procurement of this specific compound — rather than N3-substituted or ortho-fluoro alternatives — ensures that the SAR matrix captures the full dimensionality of substituent effects at C2 and N3 simultaneously [3].

Physicochemical Property Benchmarking: HBD Count and Lipophilicity as Differentiation Drivers

With its relatively low lipophilicity (XLogP3 = 4.0) and high hydrogen bond donor count (HBD = 2) compared to N3-substituted analogs (XLogP3 = 5.9, HBD = 1 for CAS 1793879-19-2), this compound serves as a reference point for assessing the impact of N3 substitution on solubility, permeability, and plasma protein binding within pyrrolo[3,2-d]pyrimidinone chemical series [1]. Researchers can use this compound to establish baseline aqueous solubility and non-specific binding values, against which the effects of increasing lipophilicity via N3-alkylation can be quantitatively measured [2].

Kinase Profiling Panel Selectivity Assessment: Fluorine Substitution Pattern Screening

The para-fluorobenzylthio substitution pattern provides a distinct electronic signature compared to ortho-fluoro and meta-fluoro isomers, all sharing the same molecular formula and nearly identical 2D computed properties [1]. When screened alongside the ortho-fluoro isomer (CAS 1031665-92-5) in a broad kinase panel, differential selectivity fingerprints can be attributed specifically to fluorine position effects on hinge-region interactions, as documented for related pyrrolo[3,2-d]pyrimidine kinase inhibitor series [2]. This application is particularly relevant for research groups investigating fluorine walk SAR strategies on benzylthio-substituted kinase inhibitors [3].

Screening Library Member for Academic and Biotech Early-Stage Discovery

Given the absence of publicly disclosed biological activity data [1], this compound is best procured as a structurally authenticated member of a diversity-oriented or target-focused screening library for GSK-3, PNP, or PI3K/mTOR-related targets [2]. Its inclusion is justified by the validated pyrrolo[3,2-d]pyrimidin-4(5H)-one pharmacophore, the para-fluoro substitution that distinguishes it from more common ortho-fluoro or non-fluorinated library members, and the free N3-H that enables exploration of a hydrogen bond donor site often masked by alkylation in commercial screening collections [3].

Quote Request

Request a Quote for 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.